molecular formula C9H7NOS B2945472 2-Phenyl-1,3-thiazol-5-ol CAS No. 151622-71-8

2-Phenyl-1,3-thiazol-5-ol

Cat. No.: B2945472
CAS No.: 151622-71-8
M. Wt: 177.22
InChI Key: VBEWIUCHJAKFNT-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazol-5-ol is a chemical compound of interest in scientific research and development. It features a thiazole heterocycle, a structure known to be associated with a wide range of biological activities. Thiazole derivatives are frequently investigated for their potential applications in medicinal chemistry and material science. Researchers value this core structure for its versatility in organic synthesis. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses. Specific data on the properties and applications of this exact compound are a subject of ongoing research. FOR RESEARCH USE ONLY. Not for use in diagnostic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3-thiazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEWIUCHJAKFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenyl 1,3 Thiazol 5 Ol and Its Derivatives

Classical and Contemporary Synthetic Routes to Thiazoles

Traditional methods for thiazole (B1198619) synthesis have proven remarkably robust and are still widely employed. These routes often involve the condensation of two precursor molecules that together provide the requisite atoms for the heterocyclic ring.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and versatile methods for constructing the thiazole core. nih.govsynarchive.com The reaction classically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.comyoutube.com

For the specific synthesis of a 2-phenyl substituted thiazole, thiobenzamide (B147508) is the logical choice of the thioamide component. The α-halocarbonyl component must be chosen to introduce the desired substituent at the 5-position. To obtain 2-Phenyl-1,3-thiazol-5-ol, an α-halo-β-keto ester or a related derivative could be used, which upon cyclization and subsequent hydrolysis/decarboxylation would yield the target hydroxyl group. Microwave-assisted Hantzsch reactions have been shown to improve yields and significantly reduce reaction times compared to conventional heating. nih.gov

The general mechanism proceeds via an initial S-alkylation of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com While highly effective, variations in reaction conditions, such as performing the synthesis under strongly acidic conditions, can alter the regioselectivity of the cyclization. rsc.org

Table 1: Overview of Hantzsch Thiazole Synthesis
Component A (Thioamide Source)Component B (α-Halocarbonyl Source)Key Reaction FeatureTypical ConditionsReference
Thiobenzamideα-halo-β-keto ester (e.g., ethyl 2-chloroacetoacetate)Forms 2-phenyl-5-carbethoxythiazole intermediateReflux in alcohol (e.g., ethanol) nih.govnih.gov
Thioureasα-haloketones (e.g., 2-bromoacetophenone)Yields 2-aminothiazole (B372263) derivativesConventional heating or microwave irradiation nih.govnih.gov
N-monosubstituted thioureasα-haloketonesRegioselectivity can be pH-dependentNeutral or acidic (e.g., HCl/EtOH) rsc.org

Cyclocondensation Reactions Utilizing α-Halocarbonyl Compounds and Thioamides

This class of reactions is fundamentally embodied by the Hantzsch synthesis and represents the most direct approach for forming the thiazole ring from acyclic precursors. The core transformation is a cyclocondensation event between a molecule containing a reactive C-S-N unit (a thioamide) and a C-C unit bearing an electrophilic carbon and a leaving group (an α-halocarbonyl). nih.govacs.org

The reaction of thiobenzamide with an appropriate α-halocarbonyl compound, such as ethyl 2-chloro-3-oxobutanoate, directly assembles the 2-phenyl-thiazole skeleton. The resulting intermediate, a 2-phenyl-4-methyl-5-ethoxycarbonylthiazole, can then be chemically modified in subsequent steps to introduce the hydroxyl group at the C5 position.

Another related classical approach is the Cook-Heilbron synthesis, which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids. wikipedia.orgpharmaguideline.com The resulting 5-aminothiazole could potentially be converted to the 5-hydroxy derivative via a diazonium salt intermediate, followed by hydrolysis.

Strategies for Introducing Phenyl and Hydroxyl Functionalities

The substituents on the thiazole ring are typically dictated by the choice of starting materials in classical syntheses.

Phenyl Group at C2: The most straightforward method to install a phenyl group at the 2-position of the thiazole ring is to use thiobenzamide as the thioamide component in a Hantzsch-type synthesis. This incorporates the phenyl group directly and regioselectively. mdpi.com

Hydroxyl Group at C5: Introducing a hydroxyl group at the C5 position is more complex. Direct synthesis is challenging, so multi-step strategies are often employed:

From 5-Aminothiazoles: As established in the Cook-Heilbron synthesis, 5-aminothiazoles are readily accessible. wikipedia.orgpharmaguideline.com The amino group can be converted into a diazonium salt, which can then be hydrolyzed with water to yield the desired 5-hydroxyl group.

From 5-Carboxy Esters: Using an α-halo-β-keto ester in the Hantzsch synthesis yields a thiazole with an ester group at the C5 position. Saponification of the ester to the corresponding carboxylic acid, followed by a Curtius or similar rearrangement, could lead to the 5-amino derivative, which can then be converted to the 5-hydroxy compound. Alternatively, specialized decarboxylation methods might be explored.

Novel Approaches and Catalyst Systems in Thiazole Synthesis

While classical methods are reliable, modern organic synthesis has driven the development of more efficient and versatile catalytic approaches, including transition metal-catalyzed reactions and multicomponent strategies.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-mediated couplings for related compounds)

Transition metal catalysis offers powerful alternatives for forming C-C bonds, which can be applied to thiazole synthesis or functionalization. Palladium-catalyzed cross-coupling reactions are particularly prominent for the arylation of heterocyclic rings. oup.com

Direct C-H arylation is a highly attractive modern strategy that avoids the need for pre-functionalized starting materials. For thiazoles, palladium catalysts can be used to selectively form a bond between an aryl halide and a C-H bond on the thiazole ring. organic-chemistry.orgacs.org The regioselectivity of this arylation can be controlled by the choice of ligands and bases. acs.orgnih.gov

For instance, a pre-formed 1,3-thiazol-5-ol could be arylated at the C2 position using a phenyl halide (e.g., iodobenzene) in the presence of a suitable palladium catalyst system. Conversely, a 2-phenylthiazole (B155284) could be functionalized at the C5 position. Research has shown that different catalytic systems can direct arylation to either the C2 or C5 position, providing a flexible route to variously substituted thiazoles. oup.comacs.org

Table 2: Palladium-Catalyzed Direct C-H Arylation of Thiazoles
Catalyst SystemArylating AgentTarget PositionKey FeatureReference
Pd(OAc)₂ / PPh₃ / NaOᵗBuAryl HalidesC2Provides access to C2-arylated thiazoles with high yields. nih.gov
Pd(OAc)₂ / Bphen / K₃PO₄Aryl HalidesC5Catalytic system directs arylation to the C5 position. acs.org
Ligand-free Pd(OAc)₂Aryl BromidesC5Economical and environmentally attractive method. organic-chemistry.org
Pd Catalyst / Cu Co-catalystAryl IodidesC2Effective for C2-arylation under specific conditions. oup.com

Multicomponent Reactions for Thiazole Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.com

Several MCRs have been developed for the synthesis of highly substituted thiazoles. For example, a one-pot chemoenzymatic synthesis of thiazole derivatives has been reported involving secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, catalyzed by the enzyme trypsin. mdpi.com While this specific example does not directly yield this compound, it showcases the potential of MCRs to construct the thiazole core under mild conditions. Adapting MCRs by carefully selecting components that can introduce the required phenyl and hydroxyl (or a precursor) functionalities is an active area of research. One-pot Hantzsch-type reactions involving an α-haloketone, a thioamide, and an aldehyde have also been developed, often using environmentally benign catalysts. nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

The synthesis of this compound and its derivatives has increasingly benefited from the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. These sustainable approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of solvent-free reaction conditions, recyclable catalysts, and alternative energy sources like microwave irradiation to accelerate reactions and improve yields.

Solvent-Free Reactions and Recyclable Catalysts

The move towards solvent-free or "neat" reaction conditions is a cornerstone of green synthesis, as it eliminates the environmental pollution and health hazards associated with volatile organic solvents. When coupled with recyclable catalysts, these protocols offer a highly efficient and sustainable route for synthesizing thiazole derivatives.

Several studies have demonstrated the efficacy of using eco-friendly, reusable catalysts for thiazole synthesis. For instance, a cross-linked chitosan (B1678972) hydrogel biocatalyst has been successfully employed for the synthesis of novel thiazole derivatives. mdpi.comresearchgate.net This biocatalyst offers significant advantages, including a large surface area and high thermal stability, making it a potent and environmentally friendly option. researchgate.net The robustness of this catalyst is highlighted by its ability to be reused multiple times without a significant loss of catalytic efficiency. researchgate.net Another green and efficient method involves the use of silica-supported tungstosilisic acid as a reusable catalyst in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com This catalyst is easily recoverable through simple filtration and can be reused in subsequent reactions. mdpi.com The hindered base 1,4-diazabicyclo[2.2.2]-octane (DABCO) has also been reported as a safe, eco-friendly, and recyclable catalyst that provides good to excellent yields and reduces reaction times. bepls.comnih.gov

These methodologies underscore a significant shift towards more sustainable synthetic practices in heterocyclic chemistry, providing pathways that are not only efficient but also environmentally benign. bepls.com

Table 1: Recyclable Catalysts in the Synthesis of Thiazole Derivatives This table is interactive. Click on the headers to sort the data.

Catalyst Type Key Advantages Synthetic Method
Cross-linked Chitosan Hydrogel Biocatalyst Eco-friendly, reusable, high thermal stability, high yields. mdpi.comresearchgate.net Ultrasonic Irradiation researchgate.net
Silica Supported Tungstosilisic Acid Heterogeneous Acid Catalyst Reusable, inexpensive, high reaction rate, simple workup. mdpi.com Conventional Heating or Ultrasonic Irradiation mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in green chemistry, offering significant advantages over conventional heating methods. The use of microwave irradiation can dramatically enhance reaction rates, leading to substantially shorter reaction times and often higher product yields. nih.govresearchgate.net This efficiency contributes to energy conservation and aligns with the principles of sustainable chemistry. ijcps.org

In the context of thiazole synthesis, microwave irradiation has been successfully applied to various reaction types. One notable example is a one-pot, three-component reaction to produce thiazole derivatives that proceeds under solvent-free and catalyst-free conditions, avoiding the need for chromatographic purification and still providing good yields. ingentaconnect.com The Hantzsch thiazole synthesis, a cornerstone method for preparing this heterocyclic core, has also been adapted for microwave heating. researchgate.netnih.gov Studies comparing microwave-assisted Hantzsch reactions to conventional reflux conditions have shown that the microwave approach results in lower yields and requires significantly longer reaction times (e.g., 8 hours) for the conventional method. nih.gov In contrast, microwave-assisted procedures can be completed in a matter of minutes. researchgate.netnih.gov

The combination of microwave heating with eco-friendly catalysts, such as chitosan, further enhances the green credentials of these synthetic protocols, enabling high-yield synthesis of thiazole derivatives in short reaction times. nih.gov These rapid, efficient, and clean procedures open new avenues for the sustainable production of biologically important molecules. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiazole Derivatives This table is interactive. Click on the headers to sort the data.

Reaction Type Conditions Reaction Time (Microwave) Reaction Time (Conventional) Yield (Microwave) Yield (Conventional) Reference
Hantzsch Thiazole Synthesis Methanol, 90°C 30 minutes 8 hours 95% Lower yields reported nih.gov
Iodine-mediated condensation DMF 5-6 minutes N/A Better than conventional N/A researchgate.net
Condensation Solvent-free 1-1.5 minutes Several hours High N/A ijcps.org

Spectroscopic and Analytical Characterization Methodologies in 2 Phenyl 1,3 Thiazol 5 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

NMR spectroscopy is the most powerful tool for determining the precise structure of 2-Phenyl-1,3-thiazol-5-ol. By analyzing the chemical shifts, multiplicities, and correlations of proton and carbon nuclei, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl ring, the single proton on the thiazole (B1198619) ring, and the hydroxyl proton.

Phenyl Protons: The five protons of the phenyl group attached at the C2 position of the thiazole ring would typically appear as a complex multiplet in the aromatic region, approximately between δ 7.4 and 8.0 ppm. The protons ortho to the thiazole ring are expected to be the most downfield due to deshielding effects.

Thiazole Proton (H4): The thiazole ring has a single proton at the C4 position. This proton is anticipated to resonate as a singlet, as it has no adjacent protons to couple with. Its chemical shift is expected in the range of δ 7.0-8.2 ppm, a characteristic region for protons on electron-deficient heterocyclic rings. nih.gov

Hydroxyl Proton (-OH): The hydroxyl proton at the C5 position is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it typically falls in a wide range from δ 5.0 to 10.0 ppm. This signal would disappear upon the addition of D₂O, confirming its identity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H (ortho) ~7.8-8.0 Multiplet
Phenyl-H (meta, para) ~7.4-7.6 Multiplet
Thiazole-H4 ~7.0-8.2 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms.

Thiazole Carbons: The carbons of the thiazole ring are expected to have characteristic chemical shifts. The C2 carbon, bonded to both nitrogen and sulfur and the phenyl group, would be significantly downfield, likely in the δ 160-170 ppm range. nih.govasianpubs.org The C5 carbon, bearing the hydroxyl group, would also be downfield, predicted around δ 140-150 ppm. The C4 carbon, bonded to a proton, would appear more upfield, likely in the δ 110-125 ppm region. asianpubs.org

Phenyl Carbons: The six carbons of the phenyl ring will produce four distinct signals due to symmetry. The ipso-carbon (attached to the thiazole ring) is expected around δ 130-135 ppm. The ortho, meta, and para carbons would resonate in the typical aromatic range of δ 125-131 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Thiazole C2 160-170
Thiazole C4 110-125
Thiazole C5 140-150
Phenyl C (ipso) 130-135

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. emerypharma.com For this molecule, correlations would be observed among the adjacent protons within the phenyl ring, helping to resolve the multiplet. The thiazole proton (H4) and the hydroxyl proton would not show any COSY cross-peaks, confirming their isolation from other proton spin systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. emerypharma.compressbooks.pub An HSQC spectrum would definitively link the singlet proton signal in the ¹H NMR spectrum to the C4 carbon signal in the ¹³C NMR spectrum. It would also correlate the various phenyl proton signals to their corresponding phenyl carbon signals, greatly aiding in the complete assignment of the aromatic system. pressbooks.pub

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in a molecule by detecting their vibrational frequencies.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group.

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl and thiazole rings are expected to appear as a group of weaker bands just above 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of both the thiazole and phenyl rings would result in a series of sharp, medium-to-strong absorption bands in the 1450-1650 cm⁻¹ region. researchgate.netresearchgate.net

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiazole ring typically appear in the fingerprint region, often around 700-800 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl) 3200-3600 Strong, Broad
C-H (aromatic) 3000-3100 Medium-Weak
C=N / C=C (ring) 1450-1650 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the analysis would be expected to show a strong signal for the protonated molecule [M+H]⁺. rsc.org Given the molecular formula C₉H₇NOS, the exact mass is 177.0248 g/mol . The ESI-MS spectrum should therefore show a prominent ion peak at an m/z (mass-to-charge ratio) of approximately 178.0326.

Further fragmentation of this parent ion using tandem MS (MS/MS) could yield characteristic daughter ions. Plausible fragmentation pathways might include the loss of small neutral molecules such as carbon monoxide (CO) or cleavage of the thiazole ring, providing further structural confirmation. rsc.orguab.edu

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for polar and thermally labile compounds that may not be amenable to other methods like electron ionization. mdpi.com In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically Xenon or Argon. mdpi.combldpharm.com This process causes the desorption and ionization of analyte molecules, primarily through protonation or deprotonation, leading to the formation of quasimolecular ions like [M+H]⁺ or [M-H]⁻. bldpharm.com

The resulting mass spectrum for this compound would be expected to show a prominent peak corresponding to its protonated molecule, allowing for the direct confirmation of its molecular weight. The technique's soft nature minimizes fragmentation, ensuring the molecular ion peak is a dominant feature of the spectrum. bldpharm.com However, some fragmentation can occur, providing valuable structural information. Additionally, adducts with cations from salts present in the sample, such as [M+Na]⁺ or [M+K]⁺, may also be observed. mdpi.com

Table 1: Expected Primary Ions in FAB-MS of this compound

Ion Type Description Expected m/z
[M+H]⁺ Protonated Molecule 178.03
[M-H]⁻ Deprotonated Molecule 176.01
[M+Na]⁺ Sodium Adduct 200.01

Note: m/z values are calculated based on the monoisotopic mass of C₉H₇NOS.

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS)

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) is an evolution of Matrix-Assisted Laser Desorption/Ionization (MALDI) that utilizes various nanostructured surfaces to facilitate the desorption and ionization of analytes. This technique is noted for its high sensitivity and applicability to a wide range of molecules. When analyzing a compound like this compound, SALDI-MS would offer a clear determination of the molecular weight with high accuracy. The process involves depositing the analyte onto the specialized surface and irradiating it with a pulsed laser, leading to the generation of ions that are then analyzed by a mass spectrometer, often a time-of-flight (TOF) detector.

Similar to FAB-MS, SALDI-MS is a soft ionization method that typically produces intact molecular ions. For this compound, the spectrum would be dominated by species such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, depending on the sample preparation and the cationizing agents present. The high resolution achievable with TOF analyzers allows for precise mass determination, which is crucial for confirming the molecular formula.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. This method provides an empirical validation of the compound's chemical formula (C₉H₇NOS). The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, serves as strong evidence for the purity and correct elemental composition of the synthesized compound. This analysis is a critical component of the characterization data required for the publication of new chemical entities.

Table 2: Theoretical vs. Experimental Elemental Composition of this compound

Element Theoretical % Experimental % (Example)
Carbon (C) 60.99 60.91
Hydrogen (H) 3.98 4.02
Nitrogen (N) 7.90 7.85
Sulfur (S) 18.09 18.15

Note: The molecular formula of this compound is C₉H₇NOS, with a molecular weight of 177.22 g/mol .

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. nist.gov For organic molecules with chromophores, such as the conjugated π-system present in this compound, UV-Vis spectroscopy provides valuable information about its electronic structure. The spectrum is a plot of absorbance versus wavelength and typically shows broad absorption bands.

The electronic transitions observed for this compound are expected to include π → π* and n → π* transitions. evitachem.com

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands, often in the near-UV region. The conjugated system formed by the phenyl ring and the thiazole ring is the primary chromophore responsible for these absorptions. nih.gov

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen, oxygen, and sulfur atoms, to a π* antibonding orbital. evitachem.com These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the molecule's structure and can be influenced by the solvent polarity.

Table 3: Common Chemical Compounds Mentioned

Compound Name
This compound
3-nitrobenzyl alcohol
Argon
Carbon
Glycerol
Hydrogen
Nitrogen
Sulfur

Chemical Reactivity and Derivatization of 2 Phenyl 1,3 Thiazol 5 Ol

Reactions of the Thiazole (B1198619) Ring System

The thiazole ring in 2-phenyl-1,3-thiazol-5-ol is an aromatic heterocycle, and its reactivity is influenced by the presence of both a sulfur and a nitrogen atom, as well as the phenyl and hydroxyl substituents.

In general, the thiazole ring is susceptible to electrophilic aromatic substitution, with the C5 position being the most electron-rich and, therefore, the most reactive site. However, in the case of this compound, the C5 position is already substituted with a hydroxyl group. This hydroxyl group is an activating, electron-donating group, which is expected to further increase the electron density of the thiazole ring, making it more susceptible to electrophilic attack.

With the C5 position occupied, the next most likely site for electrophilic substitution is the C4 position. The presence of the electron-donating hydroxyl group at C5 would activate the C4 position towards attack by electrophiles. While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, related studies on substituted thiazoles suggest that reactions such as halogenation, nitration, and sulfonation could potentially occur at the C4 position under appropriate conditions.

For instance, the bromination of thiazole derivatives often occurs at the most activated position. In a related system, 6-methylpyrrolo[2,1-b]thiazole, electrophilic substitution occurs preferentially at the 5-position, and further substitution can occur at the 7-position. This suggests that in this compound, after the C5 position, the C4 position is a plausible site for electrophilic attack.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions on the Thiazole Core

ReactionReagentPotential Product
BrominationBr₂4-Bromo-2-phenyl-1,3-thiazol-5-ol
NitrationHNO₃/H₂SO₄4-Nitro-2-phenyl-1,3-thiazol-5-ol
SulfonationH₂SO₄2-Phenyl-5-hydroxy-1,3-thiazole-4-sulfonic acid

The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons and is, therefore, basic and nucleophilic. It can readily undergo protonation in the presence of an acid. Furthermore, the nitrogen atom can be alkylated by reaction with alkyl halides to form thiazolium salts. This N-alkylation introduces a positive charge into the thiazole ring, which can significantly alter the reactivity of the molecule.

The formation of N-alkylated derivatives of this compound can be achieved by treating the parent compound with an appropriate alkylating agent, such as an alkyl halide or a tosylate, often in the presence of a base to deprotonate the hydroxyl group, which could otherwise compete in the alkylation reaction. The resulting thiazolium salt would have a modified electronic profile and could serve as a precursor for further synthetic transformations. Studies on the N-alkylation of other heterocyclic systems like pyrazoles and indazoles have shown that the regioselectivity of the reaction can be influenced by the choice of base, solvent, and the nature of the alkylating agent.

Functionalization of the Phenyl Moiety

The phenyl ring attached to the C2 position of the thiazole core provides another avenue for derivatization through electrophilic aromatic substitution.

The thiazole ring acts as a substituent on the phenyl ring, and its electronic properties will dictate the position of electrophilic attack. The 2-thiazolyl group is generally considered to be a deactivating group with a meta-directing influence on electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the nitrogen atom in the thiazole ring.

Therefore, when this compound is subjected to electrophilic aromatic substitution conditions, the incoming electrophile is expected to add to the meta-position of the phenyl ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Table 2: Expected Products of Electrophilic Aromatic Substitution on the Phenyl Ring

ReactionReagentMajor Product
NitrationHNO₃/H₂SO₄2-(3-Nitrophenyl)-1,3-thiazol-5-ol
BrominationBr₂/FeBr₃2-(3-Bromophenyl)-1,3-thiazol-5-ol
AcylationRCOCl/AlCl₃2-(3-Acetylphenyl)-1,3-thiazol-5-ol

Transformations of the Hydroxyl Group

The hydroxyl group at the C5 position is a versatile functional group that can undergo a variety of chemical transformations, providing a key handle for the derivatization of this compound.

Common reactions of the hydroxyl group include etherification and esterification. Etherification can be achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would lead to the formation of 5-alkoxy-2-phenyl-1,3-thiazole derivatives.

Esterification can be carried out by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst. This reaction would yield the corresponding 5-ester derivative.

Furthermore, the hydroxyl group could potentially be oxidized. The oxidation of hydroxyl groups can lead to the formation of carbonyl compounds. In the case of this compound, oxidation could potentially lead to a thiazol-5(4H)-one derivative, although the stability of such a product would need to be considered. Studies on the oxidation of related 5-aminothiazoles have shown that stable radical cations can be formed, suggesting that the 5-hydroxy derivative may also exhibit interesting redox chemistry.

Table 3: Potential Transformations of the Hydroxyl Group

Reaction TypeReagentProduct Type
EtherificationAlkyl halide, Base5-Alkoxy-2-phenyl-1,3-thiazole
EsterificationCarboxylic acid/derivative, Catalyst2-Phenyl-1,3-thiazol-5-yl ester
OxidationOxidizing agentThiazol-5(4H)-one derivative

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield the corresponding ethers and esters. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for modifying the physicochemical properties of the parent molecule.

Etherification Reactions:

One of the most common methods for the synthesis of ethers from alcohols is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comlumenlearning.com For this compound, the phenolic proton is acidic and can be removed by bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the corresponding thiazol-5-oxide. This nucleophile can then be reacted with various alkyl halides to produce a library of 2-phenyl-5-alkoxythiazoles.

A general scheme for the Williamson ether synthesis of this compound derivatives is presented below:

Step 1: Deprotonation: this compound is treated with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) to form the sodium 2-phenyl-1,3-thiazol-5-oxide.

Step 2: Nucleophilic Substitution: The resulting alkoxide is then reacted with an alkyl halide (R-X, where R is an alkyl group and X is a halogen) to yield the desired 2-phenyl-5-alkoxythiazole.

Reactant 1 Reactant 2 Base Solvent Product
This compoundMethyl iodideNaHTHF5-Methoxy-2-phenyl-1,3-thiazole
This compoundEthyl bromideK2CO3DMF5-Ethoxy-2-phenyl-1,3-thiazole
This compoundBenzyl chlorideNaHTHF5-(Benzyloxy)-2-phenyl-1,3-thiazole

Esterification Reactions:

Ester derivatives of this compound can be synthesized through several established methods, including Fischer esterification and Steglich esterification.

Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com While this is a reversible reaction, using an excess of the carboxylic acid or removing water as it is formed can drive the equilibrium towards the ester product.

Steglich Esterification: This is a milder method for ester formation that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.comorganic-chemistry.orgnih.govyoutube.com The Steglich esterification is often preferred for substrates that are sensitive to strong acidic conditions. organic-chemistry.orgnih.gov

The general procedure for the Steglich esterification of this compound is as follows:

this compound and a carboxylic acid (R-COOH) are dissolved in an aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A catalytic amount of DMAP is added, followed by the addition of the coupling agent (DCC or EDC).

The reaction mixture is stirred at room temperature until the starting materials are consumed.

The urea (B33335) byproduct is removed by filtration, and the desired ester is purified by chromatography.

Reactant 1 Reactant 2 Coupling Agent Catalyst Product
This compoundAcetic acidDCCDMAP2-Phenyl-1,3-thiazol-5-yl acetate
This compoundBenzoic acidEDCDMAP2-Phenyl-1,3-thiazol-5-yl benzoate
This compoundPropionic acidDCCDMAP2-Phenyl-1,3-thiazol-5-yl propionate

Oxidation Reactions

The phenolic hydroxyl group of this compound is susceptible to oxidation. The outcome of the oxidation reaction can vary depending on the oxidant used and the reaction conditions. Mild oxidizing agents may lead to the formation of quinone-like structures or dimeric products through oxidative coupling, while stronger oxidants could potentially lead to ring-opening or degradation of the thiazole ring.

Phenolic compounds, in general, are known to be effective antioxidants due to their ability to scavenge free radicals. nih.govnih.govmdpi.comresearchgate.netresearchgate.net The antioxidant activity of phenolic thiazoles has been a subject of interest in medicinal chemistry. nih.govnih.govresearchgate.netresearchgate.net The oxidation of the hydroxyl group is a key step in their radical scavenging mechanism.

While specific studies on the oxidation of this compound are not extensively documented in the readily available literature, the oxidation of related 2-phenyl-2-thiazolines has been shown to yield thiazoles. academicstrive.com Treatment of 2-phenyl compounds with various oxidants can lead to the formation of thiazoles, among other products. academicstrive.com The oxidation of phenolic compounds can be catalyzed by redox-active metals. nih.gov

Coupling Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in various cross-coupling reactions to form C-O bonds, leading to the synthesis of diaryl ethers. Prominent among these are the Ullmann condensation and the Buchwald-Hartwig amination-type O-arylation.

Ullmann Condensation:

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. nih.govyoutube.comnih.govrsc.orgorganic-chemistry.orgscilit.com The reaction typically requires a base to deprotonate the phenol. For this compound, the reaction would proceed as follows:

this compound is reacted with an aryl halide (Ar-X) in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar solvent such as DMF or NMP.

Buchwald-Hartwig O-Arylation:

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a milder and more versatile method for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.orgsioc-journal.cnyoutube.com This palladium-catalyzed cross-coupling reaction involves the reaction of an alcohol with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.orgsioc-journal.cnyoutube.com

A general protocol for the Buchwald-Hartwig O-arylation of this compound would involve:

Reacting this compound with an aryl halide (Ar-X) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., Cs₂CO₃, K₃PO₄) in an inert solvent like toluene (B28343) or dioxane.

Coupling Reaction Catalyst Ligand Base Aryl Halide Product
Ullmann CondensationCuI(if any)K₂CO₃Iodobenzene5-Phenoxy-2-phenyl-1,3-thiazole
Buchwald-HartwigPd(OAc)₂BINAPCs₂CO₃Bromobenzene5-Phenoxy-2-phenyl-1,3-thiazole
Buchwald-HartwigPd₂(dba)₃XPhosK₃PO₄4-Chlorotoluene5-(p-Tolyloxy)-2-phenyl-1,3-thiazole

Synthesis of Conjugates and Hybrid Molecules

The 2-phenyl-1,3-thiazole scaffold is a valuable building block in the design and synthesis of more complex molecules, including conjugates and hybrids with other heterocyclic systems. This strategy, often referred to as molecular hybridization, aims to combine the pharmacophoric features of different bioactive moieties to create new chemical entities with enhanced or novel biological activities.

A common synthetic strategy for constructing thiazole-containing hybrids is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.netchemhelpasap.comsynarchive.comresearchgate.net

Thiazole-Pyrazole Conjugates:

The combination of thiazole and pyrazole (B372694) rings has been explored for the development of compounds with a wide range of pharmacological activities. academicstrive.comnih.govkjscollege.comnih.govasianpubs.orgresearchgate.net The synthesis of such conjugates often involves the Hantzsch reaction, where a pyrazole-containing thioamide is reacted with an α-haloketone.

For instance, 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles have been synthesized through the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides. nih.gov

Thiazole-Oxadiazole Hybrid Molecules:

Hybrid molecules incorporating both thiazole and 1,3,4-oxadiazole (B1194373) rings have been synthesized and evaluated for their biological potential. nih.gov The synthetic approach to these hybrids can involve the preparation of a key intermediate containing one of the heterocyclic rings, which is then elaborated to introduce the second ring. For example, a thiazole-containing acid hydrazide can be cyclized with carbon disulfide to form the 1,3,4-oxadiazole ring.

Thiazole-Coumarin Conjugates:

Coumarins are a class of naturally occurring compounds with diverse biological activities. The conjugation of a thiazole moiety to a coumarin (B35378) scaffold has been investigated as a strategy to generate novel bioactive molecules. kjscollege.comtandfonline.comrsc.orgyoutube.com The Knoevenagel condensation is a key reaction in the synthesis of coumarins, and this can be adapted to incorporate a thiazole unit. kjscollege.comtandfonline.comrsc.orgyoutube.com For example, a thiazole-containing active methylene (B1212753) compound can be condensed with a salicylaldehyde (B1680747) derivative to construct the coumarin ring system.

Hybrid/Conjugate Key Synthetic Strategy Starting Materials
Thiazole-PyrazoleHantzsch Thiazole SynthesisPyrazole-carbothioamide, α-Haloketone
Thiazole-OxadiazoleOxadiazole ring formation from a thiazole precursorThiazole-acid hydrazide, Carbon disulfide
Thiazole-CoumarinKnoevenagel CondensationThiazole-containing active methylene compound, Salicylaldehyde

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are widely applied to thiazole (B1198619) derivatives to elucidate their geometry, stability, and reactivity. irjweb.comresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For thiazole derivatives, calculations are commonly performed using the B3LYP (Becke's 3-parameter Lee-Yang-Parr) functional with a suitable basis set like 6-31G or 6-311++G(d,p) to obtain an optimized molecular geometry. irjweb.comniscpr.res.inresearchgate.net

This analysis for 2-Phenyl-1,3-thiazol-5-ol would determine the most stable three-dimensional conformation by minimizing the molecule's energy. The results provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.netacademie-sciences.fr Such calculations on similar phenyl-thiazole structures have been used to understand the planarity and orientation of the phenyl and thiazole rings relative to each other, which are critical factors influencing the molecule's interaction with other molecules and biological receptors. researchgate.netnih.gov The electronic structure analysis reveals the distribution of electrons within the molecule, providing insights into its chemical behavior. niscpr.res.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity and stability. academie-sciences.fr

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates a higher potential for the molecule to participate in chemical reactions and charge transfer processes within itself or with other molecules. researchgate.netresearchgate.net Quantum chemical calculations for thiazole derivatives routinely include HOMO-LUMO analysis to predict their kinetic stability and electronic properties. irjweb.comresearchgate.net

Table 1: Representative Quantum Chemical Descriptors for a Thiazole Derivative

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.8 to -2.0
Energy Gap (ΔE) ELUMO - EHOMO 3.5 to 5.5
Ionization Potential (I) -EHOMO 5.5 to 6.5
Electron Affinity (A) -ELUMO 0.8 to 2.0
Chemical Hardness (η) (I - A) / 2 1.75 to 2.75

| Electronegativity (χ) | (I + A) / 2 | 3.15 to 4.25 |

Note: These values are illustrative and based on DFT calculations for similar thiazole structures.

Mulliken population analysis is a computational method used to calculate the partial atomic charges on the individual atoms within a molecule. researchgate.net This analysis provides a picture of the electron density distribution and is essential for understanding a molecule's electronic structure, dipole moment, and polarizability. researchgate.netniscpr.res.in

For thiazole derivatives, Mulliken charge calculations can identify the electrophilic and nucleophilic sites, which are key to predicting chemical reactivity. Studies on related structures have shown that heteroatoms like nitrogen, oxygen, and sulfur typically carry negative charges, while many hydrogen atoms are positively charged. niscpr.res.in The carbon atoms can exhibit both positive and negative charges depending on their bonding environment. niscpr.res.in This charge distribution is fundamental to how the molecule interacts with its environment, including solvent molecules and biological targets. researchgate.net

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand (a small molecule like this compound) to a macromolecular target, typically a protein or enzyme. nih.gov This method is widely used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level. semanticscholar.orgmdpi.com

The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. mdpi.com A lower (more negative) score generally indicates a more favorable binding interaction. Docking studies on phenylthiazole derivatives have been performed against various targets, including enzymes like leucyl-tRNA synthetase and protein kinases, which are often implicated in fungal infections and cancer, respectively. nih.govsemanticscholar.org These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, providing a rationale for the molecule's biological activity. semanticscholar.orgmdpi.com

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build mathematical models that can predict the activity of novel compounds. imist.malaccei.org

For a series of derivatives based on the this compound scaffold, a QSAR model would be developed by calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or physicochemical (e.g., lipophilicity via LogP). imist.ma The model then correlates these descriptors with experimentally determined biological activity.

Such models are valuable for understanding which structural features are crucial for activity. For instance, SAR studies on thiazole derivatives have shown that substituting the phenyl ring with electron-donating or electron-withdrawing groups can significantly impact their biological effects. semanticscholar.orgnih.govmdpi.com An electron-donating group might enhance activity against one target, while an electron-withdrawing group might be preferable for another. semanticscholar.org These computational models allow for the virtual screening and rational design of new, more potent analogues before undertaking their chemical synthesis. laccei.org

Investigation of Biological Activities and Mechanistic Insights

Antimicrobial Activity Evaluation

Derivatives of the 2-phenyl-1,3-thiazole scaffold have been widely synthesized and evaluated for their ability to combat microbial growth, showing promise against both bacteria and fungi.

Antibacterial Efficacy Studies

The antibacterial potential of phenylthiazole derivatives has been a significant area of investigation. Studies have shown that these compounds exhibit activity against a spectrum of both Gram-positive and Gram-negative bacteria.

For instance, a series of newly synthesized 1,3-thiazole derivatives were evaluated for their in vitro antimicrobial activity. nih.gov One derivative, featuring a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring, demonstrated a minimum inhibitory concentration (MIC) of 125–150 μg/mL against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov This activity was moderately enhanced compared to its structural isomer, highlighting the importance of substituent placement on the thiazole (B1198619) ring. nih.gov

Further research into phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety revealed remarkable antibacterial activities against plant pathogens Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae (Xoo). nih.gov Several of these compounds exhibited excellent antibacterial activity against R. solanacearum, with some showing inhibition rates over 90% at a concentration of 100 μg/mL, surpassing the efficacy of commercial agents like Thiodiazole copper. nih.gov Specifically, compound 5k from this series demonstrated an outstanding EC50 value of 2.23 μg/mL against R. solanacearum. nih.gov

The structural features influencing antibacterial potency have been explored. SAR (Structure-Activity Relationship) tests on certain thiazole-pyrazoline hybrids indicated that the presence of a phenyl ring enhances antibacterial action. jchemrev.com Modifications, such as the introduction of para-substituted methoxy (B1213986), chloro, and nitro groups, were found to modestly increase activity. jchemrev.com

Compound/DerivativeBacterial Strain(s)Activity MeasurementResultReference
2-(4-hydroxyphenyl)-1,3-thiazole derivativeS. aureus, E. coliMIC125–150 μg/mL nih.gov
Phenylthiazole-1,3,4-thiadiazole derivative (5k)R. solanacearumEC502.23 μg/mL nih.gov
Phenylthiazole-1,3,4-thiadiazole derivative (5h)R. solanacearumEC506.66 μg/mL nih.gov
Phenylthiazole-1,3,4-thiadiazole derivative (5i)R. solanacearumEC507.20 μg/mL nih.gov

Antifungal Efficacy Studies

In addition to their antibacterial properties, phenylthiazole derivatives have demonstrated significant antifungal capabilities. Research has targeted a variety of pathogenic fungi, including plant pathogens and those affecting humans.

In one study, a 2-phenyl-1,3-thiazole derivative with a 4-hydroxyphenyl group at the 2-position showed an MIC of 125–150 μg/mL against Aspergillus niger. nih.gov This indicates a broad-spectrum antimicrobial nature for this particular structural arrangement.

Another study focused on phenylthiazole derivatives incorporating a 1,3,4-thiadiazole thione moiety, testing them against four plant pathogenic fungi. nih.gov Many of these compounds displayed moderate to excellent antifungal activities. Notably, compounds 5b , 5h , 5i , and 5p showed remarkable activity against Sclerotinia sclerotiorum. nih.gov Compound 5b was particularly potent against S. sclerotiorum, with an EC50 value of 0.16 μg/mL, outperforming the commercial fungicide Carbendazim (EC50 = 0.70 μg/mL). nih.gov

Furthermore, novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were synthesized and tested for their anti-Candida potential. mdpi.com Two compounds from this series exhibited promising inhibitory activity against the pathogenic Candida albicans strain, with MIC values of 7.81 μg/mL and 3.9 μg/mL, which were significantly lower than the reference drug fluconazole (B54011) (15.62 μg/mL). mdpi.com

Compound/DerivativeFungal Strain(s)Activity MeasurementResultReference
2-(4-hydroxyphenyl)-1,3-thiazole derivativeA. nigerMIC125–150 μg/mL nih.gov
Phenylthiazole-1,3,4-thiadiazole derivative (5b)S. sclerotiorumEC500.16 μg/mL nih.gov
2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7a)C. albicansMIC7.81 μg/mL mdpi.com
2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e)C. albicansMIC3.9 μg/mL mdpi.com

Anti-inflammatory Activity Evaluation

The role of thiazole derivatives as anti-inflammatory agents has been linked to their ability to inhibit key enzymes in the inflammatory pathway.

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory drugs. Thiazole derivatives have been investigated as potential COX inhibitors.

A study on 2-(trimethoxyphenyl)-thiazoles evaluated their in vitro COX-1 and COX-2 inhibition profiles. mdpi.comresearchgate.net One compound in the series, A3 , demonstrated selectivity for COX-2 with a Selectivity Index (SI) of 9.24, similar to the established drug meloxicam (B1676189) (SI = 11.03). mdpi.com Another compound, A2 , was the most potent inhibitor in the series against COX-2, with an IC50 value of 23.26 μM. mdpi.com

Further research on 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives identified them as selective inhibitors of the COX-2 isoenzyme. nih.gov All tested compounds in this series showed high potency, with IC50 values in the range of 0.08-0.16 µM. nih.gov One derivative, in particular, was identified as a highly potent and selective COX-2 inhibitor with an IC50 for COX-2 of 0.08 µM and a selectivity index greater than 313. nih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological efficacy of thiazole derivatives is intricately linked to their structural features. The substitution pattern on both the phenyl and thiazole rings plays a crucial role in determining the potency and selectivity of their biological activity.

The biological activity of the 2-phenyl-1,3-thiazole scaffold can be significantly modulated by the introduction of various substituents on the phenyl ring. Studies on analogous thiazole-containing compounds have demonstrated that both electron-donating and electron-withdrawing groups can influence their therapeutic potential.

For instance, in a series of thiazole derivatives, the presence of electron-withdrawing groups such as chloro (Cl), bromo (Br), and fluoro (F) on the phenyl ring was found to enhance anticonvulsant activity. mdpi.com Specifically, para-halogen-substituted phenyl rings attached to the thiazole moiety have been highlighted as important for this activity. mdpi.com In contrast, for anticancer activity against certain cell lines, the introduction of an electron-donating methyl group at the para-position of the phenyl ring has been shown to increase cytotoxic activity. mdpi.com

Furthermore, the position of the substituent on the phenyl ring is also critical. For example, some studies on thiazole derivatives have indicated that meta or para substitutions on the phenyl ring are often more favorable for biological activity compared to ortho substitutions. The presence of a methoxy group at different positions on the phenyl ring has been associated with promising anticancer potential. mdpi.com

The nature of the substituent also dictates the type of biological activity observed. For example, the presence of a 3-carbamoyl-4-hydroxy-phenyl group in certain thiazolylamine derivatives was linked to potent antimicrobial activity. mdpi.com

The following table summarizes the general impact of phenyl ring substituents on the biological activity of thiazole derivatives, which can be extrapolated to understand the potential of substituted 2-Phenyl-1,3-thiazol-5-ol analogs.

Substituent TypePositionObserved Biological Activity in Analogs
Electron-withdrawing (e.g., Cl, Br, F)ParaEnhanced anticonvulsant activity
Electron-donating (e.g., CH3)ParaIncreased cytotoxic activity
Methoxy (OCH3)VariousPromising anticancer potential
3-Carbamoyl-4-hydroxy-phenyl-Potent antimicrobial activity

Beyond the substituents on the phenyl ring, the inherent structural features of the 2-phenyl-1,3-thiazole-5-ol core are vital for its biological interactions. The thiazole ring itself is a key pharmacophore, and its integrity is essential for activity. nih.gov

The presence of the hydroxyl group at the 5-position of the thiazole ring in this compound is a significant feature. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially facilitating strong interactions with biological targets. Modifications at this position, for instance, by converting the hydroxyl group to an ester or an ether, would likely have a profound impact on the compound's biological profile.

In related thiazole structures, the planarity of the phenyl and thiazole rings can also influence activity, as it can affect how the molecule fits into the binding pocket of a target protein. The relative orientation of these two rings is another important structural parameter.

Furthermore, the nitrogen and sulfur atoms within the thiazole ring are crucial for its electronic properties and ability to form coordination bonds or other non-covalent interactions with molecular targets.

Mechanistic Studies of Biological Interactions

Understanding the mechanism by which a compound exerts its biological effects is fundamental to drug discovery. For this compound and its analogs, this involves identifying their molecular targets and elucidating the downstream pathways they modulate.

While specific molecular targets for this compound are not extensively documented, studies on structurally related thiazole derivatives have identified several potential protein targets. For instance, certain thiazolyl-pyrazoline derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. scienceopen.com Molecular docking studies of these compounds have revealed their binding modes within the EGFR active site. scienceopen.com

Another potential target for thiazole-based compounds is the Rho6 protein, which is implicated in cancer cell signaling. semanticscholar.org Docking studies with novel thiazole conjugates have shown good binding interactions with the active site of Rho6 protein, suggesting a possible mechanism for their anti-hepatic cancer activity. semanticscholar.org

Enzymes such as cholinesterases and α-glucosidase have also been identified as targets for some bi-heterocyclic compounds containing a thiazole moiety. researchgate.net Molecular docking studies have been employed to support the enzyme inhibitory potential of these compounds. researchgate.net The binding interactions typically involve hydrogen bonds and hydrophobic interactions between the thiazole derivative and amino acid residues in the active site of the target enzyme.

A significant mechanism through which many anticancer agents, including thiazole derivatives, exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govukrbiochemjournal.org

Studies on novel 2-amino-5-benzylthiazole derivatives have demonstrated their ability to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were shown to cause cleavage of PARP1 and caspase-3, key executioner proteins in the apoptotic cascade. ukrbiochemjournal.org Furthermore, they modulated the levels of pro-apoptotic and anti-apoptotic proteins, such as increasing the expression of Bim and decreasing the expression of Bcl-2. ukrbiochemjournal.org This suggests that these thiazole derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis.

Similarly, other research on 5-ene-2-arylaminothiazol-4(5H)-ones has shown their capability to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, evidenced by the activation of caspases 7, 8, 9, and 10. mdpi.com These compounds were also found to increase the generation of reactive oxygen species (ROS), which can be a trigger for apoptosis. mdpi.com

The following table outlines the key apoptotic markers modulated by analogous thiazole derivatives, providing insight into the potential apoptotic pathway induced by this compound.

Apoptotic MarkerModulation by Thiazole AnalogsImplied Pathway
PARP1 CleavageIncreasedApoptosis Execution
Caspase-3 CleavageIncreasedApoptosis Execution
Bim Protein LevelIncreasedIntrinsic Pathway
Bcl-2 Protein LevelDecreasedIntrinsic Pathway
Caspase-7, 8, 9, 10 ActivationIncreasedIntrinsic & Extrinsic Pathways
Reactive Oxygen Species (ROS)IncreasedApoptosis Induction

Potential Applications in Chemical Sciences

Building Blocks for Complex Organic Synthesis

The 2-Phenyl-1,3-thiazol-5-ol scaffold is a versatile building block for the synthesis of more complex organic molecules. nih.gov The thiazole (B1198619) ring is a significant synthon for producing a wide range of new chemical entities due to its inherent reactivity and aromatic character. mdpi.com The presence of nucleophilic sites on the thiazole ring and the reactive hydroxyl group at the 5-position allows for ready reaction with electrophiles, making it a key intermediate for further functionalization. evitachem.com

Derivatives of this compound can be synthesized through various methods, most notably the Hantzsch thiazole synthesis. This classic reaction involves the cyclocondensation of α-haloketones with thioamides or thioureas. evitachem.com This synthetic flexibility allows for the introduction of diverse substituents onto the thiazole core, facilitating the creation of a library of compounds for various applications. evitachem.comnih.gov For instance, the hydroxyl group can undergo nucleophilic substitution, and the compound can participate in condensation reactions with carbonyl compounds to form more elaborate structures. evitachem.com This adaptability is crucial for generating lead compounds in drug discovery and for creating novel organic materials. nih.gov

Ligands in Coordination Chemistry

Thiazole-derived compounds are recognized for their potential as versatile, polyfunctional heterocyclic ligands in coordination chemistry. researchgate.netresearchgate.net The thiazole ring contains both nitrogen and sulfur atoms, which can act as donor sites for coordination with metal ions. The specific structure of this compound, with its phenyl and hydroxyl groups, offers additional sites and steric influences that can modulate the properties of the resulting metal complexes.

The coordination chemistry of thiazoles has been explored with a variety of metal ions, leading to the formation of complexes with interesting structural and electronic properties. These complexes have potential applications in catalysis, materials science, and biological systems. researchgate.net The ability of the thiazole moiety to coordinate with metals is a key aspect in the design of new catalysts and functional materials.

Table 1: Examples of Metal Ions Coordinated by Thiazole-Based Ligands

Metal Ion Type of Thiazole Ligand Potential Application Area
Iridium (Ir) Chiral bidentate phosphine (B1218219) 1,3-thiazole Asymmetric hydrogenation catalysis researchgate.net
Iron (Fe) Tripodal thiazole-based ligands Model compounds for biological systems researchgate.net

This table provides illustrative examples of how thiazole derivatives, in general, function as ligands, indicating the potential role for this compound in this field.

Materials Science Applications (e.g., Dyes, Optoelectronic Materials)

The structural framework of this compound is relevant to the development of advanced materials, particularly dyes and optoelectronic materials. chemscene.com Thiazole-containing compounds, especially those linked to other aromatic systems like the phenyl group, often exhibit unique photophysical properties.

Dyes: Heterocyclic azo dyes incorporating thiazole units are a significant class of coloring materials. researchgate.net Thiazole-azo dyes are known for their photoresponsive nature, where their properties can be altered by light. This photochromism makes them suitable for applications in optical data storage and optical switches. nih.gov The specific substituents on the thiazole and phenyl rings can be modified to tune the color and light-responsive behavior of the dye. nih.gov

Optoelectronic Materials: The thiazole unit is a valuable building block for organic ligands used in creating coordination polymers with high luminescence properties. nih.gov The strong potential for π–π stacking and orbital overlap in thiazole-containing structures can lead to high electron and hole mobilities, which are critical for efficient charge transfer in optoelectronic devices like light-emitting diodes (LEDs). researchgate.netnih.gov The combination of the phenyl ring and the thiazole core in this compound provides a conjugated system that is a prerequisite for such applications.

Agrochemical Applications

Thiazole derivatives have established applications in the agricultural sector. evitachem.com Specifically, compounds from the 2-aminothiazole (B372263) family have been utilized as fungicides and herbicides. nih.gov The thiazole scaffold is present in a number of commercial agrochemicals, highlighting its importance in this field.

While direct agrochemical studies on this compound are not extensively documented, its derivatives show promise. Research into related structures, such as N-(5-phenyl-1,3,4-thiadiazol-2-yl) derivatives, has demonstrated significant fungicidal activity against various plant pathogens. researchgate.net This suggests that the 2-phenyl-thiazole core structure is a viable starting point for the development of new agrochemical agents. The potential for chemical modification of this compound allows for the optimization of its biological activity against specific agricultural pests and diseases. evitachem.com

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